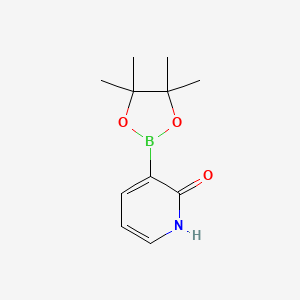
3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid is a derivative of indole, a heterocyclic aromatic organic compound. This compound is part of the broader class of 2,3-dihydroindole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring. One common method is the direct reduction of polyfunctional 2-oxindoles . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and solvent conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Further reduction can lead to the formation of fully saturated indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, fully saturated indole derivatives, and substituted indole compounds, each with distinct chemical and biological properties.
科学的研究の応用
3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products with specific properties.
作用機序
The mechanism of action of 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, receptor binding, and signal transduction processes, leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role in inhibiting specific enzymes or interacting with cellular receptors.
類似化合物との比較
Similar Compounds
2-oxindole-3-acetic acid: A derivative of indoleac
特性
IUPAC Name |
3-(1-methyl-2-oxo-3H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)9(12(13)16)6-7-11(14)15/h2-5,9H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLMTQSFXIIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2826533.png)
![Methyl 2-(2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate](/img/structure/B2826536.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)


![N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2826544.png)
![N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2826546.png)
![4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid](/img/structure/B2826548.png)
![3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2826549.png)
![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)
![4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2826553.png)

